[(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate
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Overview
Description
[(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate is a chemical compound that features a unique combination of fluorine atoms and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate typically involves the reaction of 2,2-difluoro-1-(4-fluorophenyl)ethanol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates or phosphonates.
Reduction: Reduction reactions can lead to the formation of difluoroethyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of phosphates or phosphonates.
Reduction: Formation of difluoroethyl derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
[(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. Additionally, the phosphate group can participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
[(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate can be compared with other fluorinated phosphates and phosphonates. Similar compounds include:
- 2,2-difluoroethyl phosphate
- 4-fluorophenyl phosphate
- Diethyl fluorophosphate
Uniqueness
The unique combination of difluoroethyl and fluorophenyl groups in this compound distinguishes it from other similar compounds. This structural arrangement imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(1R)-2,2-difluoro-1-(4-fluorophenyl)ethyl] diethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3O4P/c1-3-17-20(16,18-4-2)19-11(12(14)15)9-5-7-10(13)8-6-9/h5-8,11-12H,3-4H2,1-2H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKRJJOWTIARCK-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=C(C=C1)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O[C@H](C1=CC=C(C=C1)F)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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